molecular formula C12H19NO4S B2652344 (4-Cyclohexylphenyl)amine sulfate CAS No. 1185710-32-0

(4-Cyclohexylphenyl)amine sulfate

Cat. No.: B2652344
CAS No.: 1185710-32-0
M. Wt: 273.35
InChI Key: NDHMBEWVYOMVPC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclohexylphenyl)amine sulfate typically involves the reaction of 4-cyclohexylaniline with sulfuric acid. The reaction conditions include maintaining a controlled temperature to ensure the proper formation of the sulfate salt. The melting point of the compound is between 53-56°C, and the boiling point is approximately 166°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclohexylphenyl)amine sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amine derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

(4-Cyclohexylphenyl)amine sulfate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Studied for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Cyclohexylphenyl)amine sulfate involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, influencing their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclohexylaniline: The parent compound without the sulfate group.

    Cyclohexylamine: A simpler amine with a cyclohexyl group.

    Phenylamine: An aromatic amine without the cyclohexyl group.

Uniqueness

(4-Cyclohexylphenyl)amine sulfate is unique due to its combination of a cyclohexyl group and a phenylamine structure, along with the sulfate group. This unique structure imparts specific chemical and physical properties, making it valuable for certain research applications.

Properties

IUPAC Name

4-cyclohexylaniline;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.H2O4S/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;1-5(2,3)4/h6-10H,1-5,13H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHMBEWVYOMVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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